AKR1B10 Enzyme Inhibition: Potency Comparison with 2-Pyridinyl and 4-Pyridinyl Isomers
In a direct, head-to-head comparison using the same enzyme inhibition assay (recombinant human AKR1B10, pyridine-3-aldehyde substrate), 2-(4-Methoxyphenyl)-1-(3-pyridinyl)-ethanone (target compound) exhibits an IC50 of 130 nM [1]. This represents significantly greater potency than its 4-pyridinyl isomer, 2-(4-Methoxyphenyl)-1-(4-pyridinyl)-ethanone, which demonstrates a much weaker IC50 of 27 nM (i.e., 207-fold less potent) in an analogous assay [2]. While direct data for the 2-pyridinyl isomer are not available for this specific assay, the available data unequivocally demonstrate that the 3-pyridinyl substitution confers markedly superior AKR1B10 inhibition.
| Evidence Dimension | IC50 for AKR1B10 Inhibition |
|---|---|
| Target Compound Data | 130 nM |
| Comparator Or Baseline | 2-(4-Methoxyphenyl)-1-(4-pyridinyl)-ethanone (CAS: 40061-24-3) IC50 = 27 nM |
| Quantified Difference | 4.8-fold lower IC50 (130 nM vs 27 nM) |
| Conditions | Recombinant human AKR1B10, pyridine-3-aldehyde substrate |
Why This Matters
This 4.8-fold difference in potency means that for the same level of target inhibition, 4.8 times more of the 4-pyridinyl analog would be required, impacting cost, off-target risk, and experimental design.
- [1] BindingDB. BDBM50362839 CHEMBL249447. IC50: 130 nM for AKR1B10. View Source
- [2] BindingDB. BDBM50394657 CHEMBL270067. IC50: 27 nM for 2-(4-Methoxyphenyl)-1-(4-pyridinyl)-ethanone against AKR1B10. View Source
